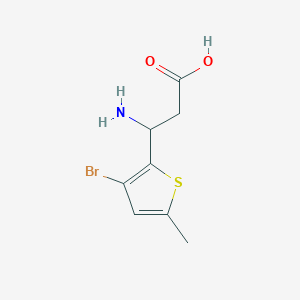

3-Amino-3-(3-bromo-5-methylthiophen-2-yl)propanoic acid

Description

3-Amino-3-(3-bromo-5-methylthiophen-2-yl)propanoic acid is a β-amino acid derivative featuring a thiophene ring substituted with bromine (3-position) and methyl (5-position) groups. Its molecular formula is C₉H₁₁BrNO₂S, with a molecular weight of 293.16 g/mol. The compound’s structure combines a heteroaromatic thiophene core with a propanoic acid backbone, making it a hybrid of amino acid and heterocyclic chemistry.

Properties

Molecular Formula |

C8H10BrNO2S |

|---|---|

Molecular Weight |

264.14 g/mol |

IUPAC Name |

3-amino-3-(3-bromo-5-methylthiophen-2-yl)propanoic acid |

InChI |

InChI=1S/C8H10BrNO2S/c1-4-2-5(9)8(13-4)6(10)3-7(11)12/h2,6H,3,10H2,1H3,(H,11,12) |

InChI Key |

JLCXTYVLOKTHRG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(S1)C(CC(=O)O)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Steps

Formation of the Thiophene Ring : The synthesis begins with the formation of the thiophene ring, which can be achieved through various methods, including condensation reactions involving sulfur and appropriate alkenes or alkynes.

Introduction of Bromine and Methyl Groups : The thiophene ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. Subsequently, methylation is carried out using a methylating agent like methyl iodide in the presence of a base.

Attachment of the Amino Acid Moiety : The resulting compound undergoes amination to introduce the amino group, often using ammonia or an amine source. Finally, the propanoic acid moiety is introduced through carboxylation reactions, typically involving carbon dioxide or carboxylating agents.

Reaction Conditions

| Reaction Step | Reagents | Conditions |

|---|---|---|

| Bromination | NBS, Bromine | Controlled temperature, solvent (e.g., chloroform) |

| Methylation | Methyl Iodide, Base (e.g., NaOH) | Mild conditions, solvent (e.g., methanol) |

| Amination | Ammonia or Amine Source | Moderate conditions, solvent (e.g., ethanol) |

| Carboxylation | CO₂ or Carboxylating Agents | High pressure or catalysts (e.g., palladium) |

Analysis of Synthetic Routes

The choice of synthetic route can significantly affect the yield and purity of the final product. Factors such as solvent selection, reaction temperature, and catalysts play crucial roles in optimizing the synthesis process.

Challenges and Considerations

- Steric Hindrance : The presence of the methyl group on the thiophene ring can introduce steric hindrance, affecting the efficiency of subsequent reactions.

- Electron Deficiency : The bromine atom creates an electron-deficient aromatic system, which may influence the reactivity of the compound in certain steps.

Optimization Strategies

- Continuous Flow Reactors : Utilizing continuous flow reactors can improve reaction efficiency and yield by allowing precise control over reaction conditions.

- Advanced Purification Techniques : Techniques such as chromatography or crystallization can be employed to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-bromo-5-methylthiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding a de-brominated product.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide and a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives.

Scientific Research Applications

3-Amino-3-(3-bromo-5-methylthiophen-2-yl)propanoic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-bromo-5-methylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and amino groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its thiophene ring and substitution pattern. Below is a comparative analysis with key analogs:

Structural and Physicochemical Properties

Key Observations:

- Thiophene vs. Phenyl/Indole : The thiophene ring’s sulfur atom introduces distinct electronic properties compared to phenyl or indole rings. Thiophene’s lower aromaticity and larger atomic radius of sulfur can influence π-π stacking and dipole interactions .

- Bromine’s steric bulk and electronegativity may also direct regioselectivity in further synthetic modifications.

Biological Activity

3-Amino-3-(3-bromo-5-methylthiophen-2-yl)propanoic acid is an amino acid derivative notable for its unique structural features, including a brominated thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and as a modulator of neurotransmitter systems. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C8H10BrNO2S, with a molecular weight of approximately 264.14 g/mol. The presence of the thiophene moiety and the bromine substitution are critical for its biological interactions.

Research indicates that this compound may function as an agonist or antagonist in various biological pathways. Its mechanism of action is believed to involve:

- Modulation of Neurotransmitter Systems : The compound's structure allows it to interact with specific receptors and enzymes involved in neurotransmission, potentially influencing synaptic plasticity and signaling pathways associated with neurological disorders.

- Binding Affinity : Studies suggest that the amino group and thiophene ring enhance its binding affinity to various biological targets, which is essential for understanding its pharmacological profile.

Biological Activity

The biological activity of this compound has been explored through various studies:

- Neuropharmacological Effects : Preliminary studies indicate that this compound may affect synaptic transmission, making it a candidate for developing therapeutics targeting neurological conditions.

Table 1: Comparative Biological Activities

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C8H10BrNO2S | Brominated thiophene ring | Potential neuropharmacological agent |

| 3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid | C8H10BrNO2S | Different bromine substitution | Similar neuropharmacological properties |

| 4-Bromo-L-threonine | C4H8BrNO3 | Simpler structure | Different functional profile |

Case Studies and Research Findings

Several studies have investigated the compound's effects on cellular models:

- Cellular Binding Studies : Research demonstrated that this compound exhibits significant binding to neurotransmitter receptors, influencing synaptic efficacy and potentially providing insights into treatment strategies for conditions like depression and anxiety.

- In Vitro Studies : In vitro assays have shown that this compound can inhibit specific enzymes involved in neurotransmitter metabolism, suggesting a role in modulating neurotransmitter levels in the brain.

Q & A

Q. What are the common synthetic routes for 3-Amino-3-(3-bromo-5-methylthiophen-2-yl)propanoic acid?

A multi-step synthesis typically involves:

- Step 1 : Condensation of a thiophene derivative (e.g., 3-bromo-5-methylthiophene-2-carbaldehyde) with a β-keto ester, followed by reduction (e.g., NaBH3CN in MeOH) to form an intermediate amine .

- Step 2 : Hydrolysis under acidic conditions (e.g., conc. HCl, reflux) to yield the carboxylic acid moiety .

- Key Reagents : Ethanol for reflux (80–88% yield), NaBH3CN for selective reduction (85–90% yield) .

Q. How is the purity and stereochemical configuration of this compound confirmed?

- Purity : High-performance liquid chromatography (HPLC) with UV detection (e.g., >98% purity as per Certificates of Analysis) .

- Stereochemistry : Chiral chromatography or X-ray crystallography to resolve enantiomers (e.g., (R)- vs. (S)-configurations) .

- Spectroscopic Confirmation : for aromatic protons (δ 6.8–7.2 ppm) and for bromine-coupled carbons (δ 110–125 ppm) .

Q. What are the key physicochemical properties influencing its solubility and bioavailability?

Q. What experimental approaches are used for initial biological screening?

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) testing against mycobacterial strains (e.g., M. tuberculosis H37Rv) .

- Enzyme Inhibition : Competitive binding assays with target enzymes (e.g., amino acid racemases) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Reaction Conditions : Use anhydrous solvents (e.g., MeOH) and controlled temperatures (0°C to rt) to minimize side reactions during reduction steps .

- Catalyst Screening : Evaluate Pd/C or Ni catalysts for selective dehalogenation if bromine interferes with downstream steps .

- Purification : Flash chromatography with polar solvents (e.g., EtOAc/hexane gradients) to isolate intermediates .

Q. What strategies address conflicting bioactivity data across studies?

- Assay Standardization : Use reference compounds (e.g., isoniazid for antimycobacterial studies) to calibrate activity thresholds .

- Structural Confirmation : Re-analyze batch purity and stereochemistry, as impurities or racemization can skew results .

- Dose-Response Curves : Perform EC50/IC50 titrations to account for variability in cell-based assays .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

- Substitution Patterns : Modify the thiophene ring (e.g., replace bromine with Cl or CH3 to assess halogen effects) .

- Amino Acid Backbone : Introduce methyl or hydroxy groups at the β-carbon to alter steric and electronic profiles .

- Bioisosteres : Replace the carboxylic acid with a tetrazole moiety to enhance metabolic stability .

Q. What computational methods predict its drug-likeness or target interactions?

- Molecular Docking : Use AutoDock Vina to model interactions with amino acid racemases (e.g., binding energy < -7.0 kcal/mol) .

- ADMET Prediction : SwissADME or pkCSM tools to forecast bioavailability, toxicity, and CYP450 inhibition risks .

- QSAR Models : Train algorithms on analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid derivatives) to predict MIC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.